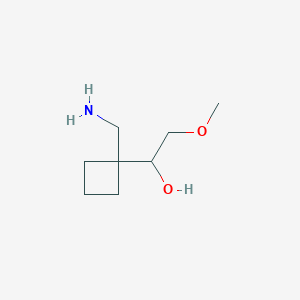
1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol is an organic compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methoxyethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol typically involves the reaction of cyclobutyl derivatives with aminomethyl and methoxyethanol groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions: 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .
類似化合物との比較
Cyclobutylmethanol: Similar in structure but lacks the aminomethyl and methoxyethanol groups.
Aminomethylcyclobutane: Contains the aminomethyl group but lacks the methoxyethanol moiety.
Methoxyethanol: Contains the methoxyethanol group but lacks the cyclobutyl and aminomethyl groups
Uniqueness: 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol is unique due to its combination of a cyclobutyl ring, an aminomethyl group, and a methoxyethanol moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
生物活性
The compound 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article compiles diverse research findings and case studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : this compound
This compound features a cyclobutyl ring, an aminomethyl group, and a methoxyethanol moiety, which contribute to its biological activity.
Research indicates that this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its potential to act as an agonist for specific GPCRs, which are crucial in mediating numerous physiological responses. For instance, it may influence the Mas-related gene X2 (MRGX2), implicated in inflammatory responses through mast cell activation .
- Neurotransmitter Systems : Preliminary studies suggest that the compound might interact with neurotransmitter systems, potentially affecting acetylcholinesterase activity, which could have implications for neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity:
- Cell Proliferation : The compound has been tested on various cell lines, demonstrating an ability to modulate cell proliferation rates. For example, it was observed to reduce proliferation in certain cancer cell lines by inducing apoptosis through the activation of caspases .
- Inflammatory Response Modulation : The compound's interaction with MRGX2 suggests a role in modulating inflammatory responses. In laboratory settings, it was found to inhibit the release of pro-inflammatory cytokines such as TNF-a and IL-6 from activated mast cells .
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound:
- Animal Models : In murine models of asthma and atopic dermatitis, administration of the compound led to a significant reduction in symptoms and inflammatory markers. This suggests that it may serve as a therapeutic agent for allergic conditions driven by mast cell activation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Asthma Management : A recent study evaluated the effects of this compound in asthmatic mice. Results indicated a marked decrease in airway hyperresponsiveness and eosinophilic inflammation following treatment .
- Chronic Urticaria : Another case study focused on patients with chronic urticaria who were treated with this compound. The findings revealed a significant reduction in urticarial lesions and improvement in quality of life metrics .
Data Table: Summary of Biological Activities
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
1-[1-(aminomethyl)cyclobutyl]-2-methoxyethanol |
InChI |
InChI=1S/C8H17NO2/c1-11-5-7(10)8(6-9)3-2-4-8/h7,10H,2-6,9H2,1H3 |
InChIキー |
VCFLPTAXKBYBMM-UHFFFAOYSA-N |
正規SMILES |
COCC(C1(CCC1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















